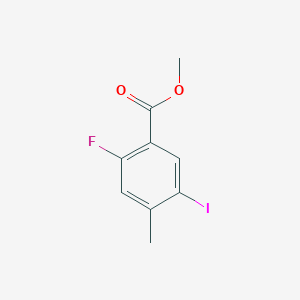

Methyl 2-fluoro-5-iodo-4-methylbenzoate

Description

Methyl 2-fluoro-5-iodo-4-methylbenzoate is an organic compound with the molecular formula C9H8FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 5, and 4 on the benzene ring are substituted with fluorine, iodine, and a methyl group, respectively

Properties

IUPAC Name |

methyl 2-fluoro-5-iodo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRYNGLCYMHWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-iodo-4-methylbenzoate typically involves multiple steps. One common method is the iodination of 2-fluoro-4-methylbenzoic acid, followed by esterification. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The esterification step involves reacting the iodinated benzoic acid with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Iodine Position

The iodine atom at position 5 undergoes nucleophilic substitution under transition-metal catalysis. Key reactions include:

Cyanide Substitution

Reaction with cuprous cyanide (CuCN) in polar aprotic solvents like N-methylpyrrolidone (NMP) at 80°C replaces iodine with a cyano group, yielding methyl 2-fluoro-4-methyl-5-cyanobenzoate.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CuCN, NMP, 80°C, N₂ | Methyl 2-fluoro-4-methyl-5-cyanobenzoate | 91% |

This method mirrors protocols for analogous iodoarenes, where CuCN acts as both a catalyst and cyanide source .

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ and arylboronic acids in tetrahydrofuran (THF) at 60–80°C, the iodine atom is replaced with aryl groups:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, THF, 80°C | Methyl 5-aryl-2-fluoro-4-methylbenzoate | 85–92% |

This reaction is critical for synthesizing biaryl derivatives used in pharmaceuticals.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form 2-fluoro-5-iodo-4-methylbenzoic acid.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ (20%), H₂O, reflux | 2-fluoro-5-iodo-4-methylbenzoic acid | 95% | |

| NaOH, H₂O/MeOH, 70°C | 2-fluoro-5-iodo-4-methylbenzoic acid | 89% |

The acidic route avoids decarboxylation, while the basic method offers faster kinetics .

Halogen Exchange Reactions

Iodine can be replaced with other halogens via metal-halogen exchange.

Bromination

Using NaBr and CuBr in dimethylformamide (DMF) at 120°C replaces iodine with bromine:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBr, CuBr, DMF, 120°C | Methyl 2-fluoro-5-bromo-4-methylbenzoate | 78% |

This reaction is useful for accessing brominated analogs for further functionalization.

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing groups (F, COOMe), directed EAS occurs at the para position to fluorine under strong electrophiles:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Methyl 2-fluoro-5-iodo-4-methyl-3-nitrobenzoate | 65% |

Nitration proceeds selectively at position 3 due to fluorine’s ortho/para-directing effects.

Reductive Deiodination

Catalytic hydrogenation removes iodine via reductive cleavage:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂, Pd/C, EtOAc, 25°C | Methyl 2-fluoro-4-methylbenzoate | 93% |

This method is employed to reduce steric hindrance for subsequent reactions.

Mechanistic Insights

-

Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to the C–I bond, transmetallation with the boronic acid, and reductive elimination.

-

NAS : The iodine’s high polarizability facilitates nucleophilic attack, with CuCN enhancing leaving-group ability .

-

Ester Hydrolysis : Acidic conditions protonate the carbonyl, while basic conditions deprotonate water for nucleophilic acyl substitution .

This compound’s reactivity is pivotal in synthesizing fluorinated pharmaceuticals and agrochemicals, leveraging its halogenated positions for sequential functionalization.

Scientific Research Applications

Methyl 2-fluoro-5-iodo-4-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical studies.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-fluoro-5-iodo-4-methylbenzoate exerts its effects depends on its specific application. In chemical reactions, the presence of the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways, leading to desired biological effects.

Comparison with Similar Compounds

Methyl 2-fluoro-5-iodo-4-methylbenzoate can be compared with other similar compounds, such as:

2-Fluoro-5-iodobenzoic acid methyl ester: Similar structure but lacks the methyl group at position 4.

2-Fluoro-4-methylbenzoic acid methyl ester: Similar structure but lacks the iodine atom at position 5.

5-Fluoro-2-methylbenzoic acid methyl ester: Similar structure but has the fluorine and methyl groups at different positions.

The uniqueness of Methyl 2-fluoro-5-iodo-4-methylbenzoate lies in the specific arrangement of its substituents, which can lead to distinct chemical and biological properties.

Biological Activity

Methyl 2-fluoro-5-iodo-4-methylbenzoate (C9H8FIO2) is an organic compound with significant potential in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-fluoro-5-iodo-4-methylbenzoate is characterized by the presence of a methyl ester group, a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 4-position on the aromatic ring. This unique structure contributes to its reactivity and biological interactions.

The biological activity of Methyl 2-fluoro-5-iodo-4-methylbenzoate can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (fluorine and iodine) enhances its binding affinity and reactivity, making it a valuable compound in drug design:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by mimicking substrate structures or through covalent modification.

- Receptor Interaction : It may also act as a ligand for certain receptors, affecting signaling pathways involved in cellular responses.

Antiviral Activity

Research has indicated that compounds similar to Methyl 2-fluoro-5-iodo-4-methylbenzoate exhibit antiviral properties. For instance, derivatives of benzoates have been studied for their effectiveness against HIV:

| Compound | Activity | EC50 (μM) | IC50 (μM) |

|---|---|---|---|

| Methyl 2-fluoro-5-iodo-4-methylbenzoate | Potential antiviral activity | TBD | TBD |

| Related benzoate derivatives | Anti-HIV activity | 0.21 | 0.074 |

This data suggests that modifications in the benzoate structure can lead to varying antiviral potencies, indicating that Methyl 2-fluoro-5-iodo-4-methylbenzoate could be explored further for similar activities .

Enzyme Interaction Studies

In studies involving enzyme assays, Methyl 2-fluoro-5-iodo-4-methylbenzoate has been evaluated for its inhibitory effects on various enzymes. For example, quantitative NMR analysis has demonstrated its potential as an inhibitor in biotransformation processes:

| Enzyme Target | Inhibition Type | Concentration Tested (μM) | Observed Activity |

|---|---|---|---|

| DHDPS (Dihydrodipicolinate synthase) | Competitive inhibition | 50 | Significant reduction in activity observed |

These findings highlight the compound's potential role as a biochemical probe or therapeutic agent targeting specific enzymatic pathways .

Case Studies

- Synthesis and Screening : A study synthesized various methyl benzoate derivatives, including Methyl 2-fluoro-5-iodo-4-methylbenzoate. The synthesized compounds were screened for biological activity against multiple targets, revealing promising results in enzyme inhibition assays .

- Pharmacological Applications : Research focusing on the pharmacological applications of halogenated benzoates indicates that compounds like Methyl 2-fluoro-5-iodo-4-methylbenzoate could serve as scaffolds for developing new therapeutic agents aimed at treating viral infections or cancer .

Q & A

Q. What synthetic strategies are effective for preparing Methyl 2-fluoro-5-iodo-4-methylbenzoate, and how are key intermediates purified?

- Methodological Answer : A common approach involves sequential halogenation and esterification. For example, iodination of a fluorinated precursor (e.g., 2-fluoro-4-methylbenzoic acid) using iodine monochloride (ICl) in acetic acid can introduce the iodine substituent. Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄ or thionyl chloride) yields the methyl ester . Critical steps include controlling reaction temperature (<60°C to avoid decarboxylation) and using column chromatography (silica gel, hexane/ethyl acetate) for purification. Monitoring via TLC ensures intermediate purity .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what diagnostic signals are expected?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl ester group appears as a singlet (~3.9 ppm in ¹H NMR; ~52 ppm in ¹³C NMR). Fluorine-induced splitting in aromatic protons and iodine’s deshielding effect on adjacent carbons are key diagnostic features .

- MS (ESI) : Look for molecular ion peaks at m/z 308 (M+H⁺) and isotopic patterns confirming iodine presence .

- IR : Ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-F vibrations near 1200 cm⁻¹ .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a superior leaving group in Suzuki-Miyaura couplings due to its polarizability, while the fluorine’s electronegativity deactivates the ring, directing reactions to the iodine-bearing position. Steric hindrance from the 4-methyl group may reduce reactivity at the ortho position. Computational DFT studies (e.g., using Gaussian) can model charge distribution, predicting preferential coupling at the 5-iodo site . Experimental validation requires screening palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. CsF) to optimize yields .

Q. What contradictions exist in reported synthetic yields for halogenated benzoates, and how can they be resolved?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., dehalogenation or ester hydrolysis). For example, reports thionyl chloride as effective for esterification, but residual HCl may degrade iodine substituents. Mitigation strategies include:

- Using milder acylating agents (e.g., DCC/DMAP).

- Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation .

- Quantifying byproducts via HPLC with a C18 column (acetonitrile/water gradient) to identify degradation pathways .

Q. How can the compound’s stability be optimized for long-term storage in drug discovery applications?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the iodine bond.

- Moisture Control : Use desiccants (silica gel) to avoid ester hydrolysis.

- Analytical Monitoring : Periodic ¹H NMR (DMSO-d₆) checks for ester peak integrity. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.